molecular formula C8H16N4 B13231659 2-(5-Ethyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-1-amine

2-(5-Ethyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-1-amine

Cat. No.: B13231659
M. Wt: 168.24 g/mol
InChI Key: QMKVEZVUWPTWEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Ethyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-1-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Ethyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 5-ethyl-1H-1,2,4-triazole-3-carboxylic acid with 2-methylpropan-1-amine under appropriate reaction conditions. The reaction typically requires the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis is also explored to reduce reaction times and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(5-Ethyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted triazoles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of a radical initiator.

Major Products Formed

    Oxidation: Formation of triazole oxides.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of halogenated triazoles.

Scientific Research Applications

2-(5-Ethyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-1-amine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antifungal and antibacterial agent due to the triazole moiety’s known bioactivity.

    Agrochemicals: It is explored as a potential herbicide or pesticide, leveraging the triazole ring’s ability to interact with biological targets in plants and pests.

    Materials Science: The compound is used in the synthesis of advanced materials, including polymers and coordination complexes, due to its ability to form stable bonds with metals.

Mechanism of Action

The mechanism of action of 2-(5-Ethyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. In medicinal applications, the triazole ring can inhibit the activity of enzymes such as cytochrome P450, leading to antifungal or antibacterial effects. The compound may also interact with nucleic acids, disrupting the replication of microorganisms.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,4-Triazole: The parent compound of the triazole family, known for its broad range of biological activities.

    5-Methyl-1H-1,2,4-triazole-3-carboxylic acid: A derivative with similar structural features, used in various chemical syntheses.

    1,2,4-Triazole-3-thiol: Another triazole derivative with applications in medicinal chemistry and materials science.

Uniqueness

2-(5-Ethyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-1-amine is unique due to the presence of both an ethyl group and a methylpropan-1-amine moiety, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications.

Properties

Molecular Formula

C8H16N4

Molecular Weight

168.24 g/mol

IUPAC Name

2-(5-ethyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-1-amine

InChI

InChI=1S/C8H16N4/c1-4-6-10-7(12-11-6)8(2,3)5-9/h4-5,9H2,1-3H3,(H,10,11,12)

InChI Key

QMKVEZVUWPTWEQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NN1)C(C)(C)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.